6-Chloro-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
6-Chloro-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of chlorine, ethyl, and iodine substituents on the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyrrolo[2,3-b]pyridine precursor. The process may involve:
Halogenation: Introduction of chlorine and iodine atoms using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Alkylation: Introduction of the ethyl group through alkylation reactions using ethyl halides in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Material Science:
Mechanism of Action
The mechanism of action of 6-Chloro-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets such as FGFRs. By binding to these receptors, it inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the chlorine, ethyl, and iodine substituents.
6-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: A similar compound with a bromine substituent instead of an ethyl group.
4-Chloro-2-iodo-5-trifluoromethyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine: Another derivative with trifluoromethyl and trimethylsilanyl-ethoxymethyl groups.
Uniqueness
6-Chloro-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for targeted drug design and other applications.
Properties
IUPAC Name |
6-chloro-1-ethyl-3-iodopyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIN2/c1-2-13-5-7(11)6-3-4-8(10)12-9(6)13/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASLCZDGSJOOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1N=C(C=C2)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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